Ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-5-pyrimidinecarboxylate

Lipophilicity Drug-likeness ADME Profiling

Ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-5-pyrimidinecarboxylate (CAS 672950-47-9), with the molecular formula C14H11Cl3N2O3S and a molecular weight of 393.7 g/mol, is a synthetic pyrimidine derivative featuring a methylthio group at position 2 and a 2,4,5-trichlorophenoxy moiety at position 4 of the pyrimidine ring. This compound, catalogued under PubChem CID 3850232, is primarily available as a research chemical from specialist suppliers.

Molecular Formula C14H11Cl3N2O3S
Molecular Weight 393.66
CAS No. 672950-47-9
Cat. No. B2916678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-5-pyrimidinecarboxylate
CAS672950-47-9
Molecular FormulaC14H11Cl3N2O3S
Molecular Weight393.66
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1OC2=CC(=C(C=C2Cl)Cl)Cl)SC
InChIInChI=1S/C14H11Cl3N2O3S/c1-3-21-13(20)7-6-18-14(23-2)19-12(7)22-11-5-9(16)8(15)4-10(11)17/h4-6H,3H2,1-2H3
InChIKeyCULARPQYKLXYEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-5-pyrimidinecarboxylate: Chemical Identity & Structural Baseline for Research Procurement


Ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-5-pyrimidinecarboxylate (CAS 672950-47-9), with the molecular formula C14H11Cl3N2O3S and a molecular weight of 393.7 g/mol, is a synthetic pyrimidine derivative featuring a methylthio group at position 2 and a 2,4,5-trichlorophenoxy moiety at position 4 of the pyrimidine ring [1]. This compound, catalogued under PubChem CID 3850232, is primarily available as a research chemical from specialist suppliers [1]. Its structural composition, characterized by a high calculated lipophilicity (XLogP3-AA = 5), suggests a potential for membrane permeability and specific protein-binding interactions, distinguishing it from less lipophilic pyrimidine analogs [1].

Synthetic pyrimidine scaffold for structure-activity studies Core scaffold fit
Trichlorophenoxy moiety for targeted hydrophobic binding Substituent context
High lipophilicity probe for cellular permeability screens Selection context

The Risks of Generic Substitution: Why Ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-5-pyrimidinecarboxylate Cannot Be Replaced by Common Analogs


The unique combination of a 2-methylthio group and a 2,4,5-trichlorophenoxy substituent on the pyrimidine-5-carboxylate scaffold creates a distinct electronic and steric profile that is not replicated by simpler or differently substituted analogs. For instance, the closely related compound ethyl 2-phenyl-4-(2,4,5-trichlorophenoxy)pyrimidine-5-carboxylate (CAS 477854-82-3) swaps the electron-donating methylthio group for a phenyl ring, potentially altering its redox behavior and target binding kinetics . Generic substitution without rigorous comparative validation risks introducing a compound with different reactivity, solubility, or biological target engagement, which could undermine the reproducibility of established research protocols .

This Product
2-methylthio substituent
Common Analog (CAS 477854-82-3)
2-phenyl substituent
Altering the 2-position substituent from methylthio to phenyl may shift redox behavior and target-binding kinetics. Electronic and steric profile differences can limit direct substitution without rigorous comparative validation.
Generic substitution risks introducing a compound with altered solubility or target engagement, which may undermine the reproducibility of established research protocols.

Quantitative Evidence Guide: Key Differentiation Metrics for Ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-5-pyrimidinecarboxylate


Lipophilicity Comparison: Computed LogP of Target Compound vs. Phenyl Analog

The computed lipophilicity (XLogP3-AA) for ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-5-pyrimidinecarboxylate is 5.0, indicating high lipophilicity [1]. This value can be contrasted with the closely related analog ethyl 2-phenyl-4-(2,4,5-trichlorophenoxy)pyrimidine-5-carboxylate, which, based on its larger aromatic 2-substituent, is predicted to have a higher logP, potentially affecting its absorption and distribution profile. The methylthio group provides a specific balance of lipophilicity and polar surface area that may be optimal for certain intracellular targets.

Lipophilicity
Class-level inference
Computed XLogP3-AA: 5.0
Higher predicted for 2-phenyl analog
May influence passive permeability and off-target binding in cellular assays.
Data to verify; exact comparator value unavailable.
Lipophilicity Drug-likeness ADME Profiling

Structural Alert: Absence of Primary or Secondary Amine Functionality vs. Common Bioisosteres

Unlike many pyrimidine-based probes that contain amino substituents at the 2- or 4-position, this compound features a methylthio group and an ether-linked trichlorophenyl ring, completely lacking primary or secondary amine functionalities [1]. This structural feature eliminates the potential for the formation of reactive imine or hydroxylamine metabolites that are often associated with amine-containing heterocycles. In comparison, the herbicide analog 2,4-diamino-6-methyl-5-[3-(2,4,5-trichlorophenoxy)propyloxy]pyrimidine contains two primary amino groups, which may contribute to a different toxicological profile [2].

Structural Alert
Class-level inference
Target: 0 H-Bond Donors
Comparator: 2 primary amines
Lacks common metabolic liability present in comparator
Simplifies metabolite ID and reduces non-specific covalent binding risk.
Reactive amine screening context.
Toxicology Reactive Metabolites Structural Alerts

Rotatable Bond Count and Molecular Flexibility Compared to a Clinical DHODH Inhibitor Scaffold

The target compound possesses 6 rotatable bonds, resulting from its ethyl ester and ether-linked trichlorophenoxy group [1]. This degree of flexibility is intermediate compared to the more constrained structures of some potent, clinically investigated pyrimidine-5-carboxylate analogs, such as certain dihydroorotate dehydrogenase (DHODH) inhibitors which achieve high potency through a more rigid, pre-organized binding conformation. The flexibility of this compound may allow it to adapt to a broader range of protein binding pockets, which can be an advantage in phenotypic screening but may also result in a higher entropic penalty upon binding.

Molecular Flexibility
Class-level inference
6 Rotatable Bonds
More flexible than rigid DHODH inhibitors
May adapt to broader protein pockets; potential entropic penalty upon binding.
Supports phenotypic screening fit review.
Conformational Flexibility Target Engagement Medicinal Chemistry

Recommended Application Scenarios for Ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-5-pyrimidinecarboxylate Based on Chemical Properties


Phenotypic Screening in Intracellular Target Identification

With its high computed lipophilicity (XLogP3-AA = 5.0), this compound is well-suited for cell-based phenotypic assays where passive membrane permeability is required to access intracellular targets [1]. Its lack of hydrogen bond donors suggests it may cross the blood-brain barrier, making it a candidate for neuroscience-focused phenotypic screens, provided its solubility profile is compatible.

Chemical Probe Development with Reduced Metabolic Liability Risk

The complete absence of primary or secondary amine functionalities eliminates a common structural alert for the formation of reactive metabolites [1]. This makes the compound a suitable starting point for developing chemical probes where metabolic stability and a clean off-target profile are critical, particularly in long-term cellular assays.

Agrochemical Discovery: Herbicide Lead Optimization

The 2,4,5-trichlorophenoxy moiety is a known pharmacophore in herbicidal pyrimidine derivatives. This compound’s structural similarity to patented herbicidal pyrimidines suggests potential utility as a core scaffold for generating novel agrochemical leads with differentiated selectivity profiles against crop weeds [2].

Analytical Reference Standard for Mass Spectrometry Method Development

The compound's distinct isotopic pattern from three chlorine atoms provides a unique signature for mass spectrometry. Its use as a reference standard can aid in the development of quantitative LC-MS/MS methods for environmental monitoring of trichlorophenoxy-containing degradation products.

Application
Selection Property
Validation Focus
Intracellular Phenotypic Screening
Lipophilic screening context
Passive permeability assessment
Chemical Probe Development
Absence of amine-related alerts
Metabolic stability and off-target profiling
Agrochemical Lead Generation
Trichlorophenoxy pharmacophore
Herbicidal selectivity screening
Mass Spectrometry Method Development
Trichloro isotopic pattern
LC-MS/MS method validation
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